Ethoxyethane;trifluoroborane;hydrofluoride

Catalog No.
S3137091
CAS No.
67969-82-8
M.F
C4H11BF4O
M. Wt
161.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethoxyethane;trifluoroborane;hydrofluoride

CAS Number

67969-82-8

Product Name

Ethoxyethane;trifluoroborane;hydrofluoride

IUPAC Name

ethoxyethane;trifluoroborane;hydrofluoride

Molecular Formula

C4H11BF4O

Molecular Weight

161.93

InChI

InChI=1S/C4H10O.BF3.FH/c1-3-5-4-2;2-1(3)4;/h3-4H2,1-2H3;;1H

InChI Key

XFHGDBFMJCLEOW-UHFFFAOYSA-N

SMILES

B(F)(F)F.CCOCC.F

Solubility

not available

Catalyst in Organic Synthesis:

One of the most prominent applications of fluoroboric acid diethyl ether complex lies in organic synthesis. Due to its Lewis acidic nature, the complex acts as a potent catalyst for various reactions. Notably, it demonstrates high efficiency in carbohydrate protection reactions []. These reactions are crucial for selectively modifying specific functional groups on sugar molecules, which is essential for synthesizing complex carbohydrates with desired properties.

For instance, research has shown the effectiveness of this complex in protecting hydroxyl groups on carbohydrates during glycosylation reactions []. This protection ensures that the reaction only occurs at the desired site, leading to the formation of precisely targeted carbohydrate structures.

Synthesis of Fluorinated Compounds:

Fluoroboric acid diethyl ether complex plays a role in the synthesis of fluorinated compounds. The presence of the tetrafluoroboric acid (HBF4) unit within the complex provides a readily available source of fluorine ions. These ions can participate in reactions with various organic substrates, facilitating the incorporation of fluorine atoms into their structures [].

One example involves the preparation of 4-fluoropiperidines, which are a class of heterocyclic compounds with potential applications in medicinal chemistry []. The complex acts as a catalyst in the reaction between aldehydes and N-tosyl homoallylamine, promoting the introduction of a fluorine atom at the desired position on the piperidine ring.

Applications in Electrochemistry:

Beyond organic synthesis, fluoroboric acid diethyl ether complex finds utility in electrochemistry. Its unique properties make it suitable as an ion source for various electrochemical applications. The complex readily dissociates in solution, releasing the tetrafluoroborate anion (BF4-) which serves as a non-coordinating electrolyte [].

  • Origin: This compound is not naturally occurring. It's synthesized by combining diethyl ether (a common organic solvent) with tetrafluoroboric acid (a strong Brønsted-Lowry acid). []
  • Significance: Fluoroboric acid diethyl ether complex acts as a Lewis acid catalyst in various organic reactions, particularly those involving carbohydrates. Its unique properties make it a powerful tool for researchers ([1, 2]).

Molecular Structure Analysis

  • The compound has the formula C₄H₁₁BF₄O.
  • The structure features a tetrahedral boron (B) center bonded to four fluorine (F) atoms. This creates the BF₄⁻ anion, a Lewis acid.
  • An oxygen atom from a diethyl ether molecule (CH₃CH₂OCH₂CH₃) is linked to a proton (H⁺), forming a positively charged ethoxyethane (C₂H₅OC₂H₅) cation.
  • The cation and anion interact through electrostatic forces, forming the complex ([1, 3]).

Chemical Reactions Analysis

  • Synthesis: Reaction of diethyl ether with tetrafluoroboric acid yields the complex.HBF₄ + (C₂H₅)₂O → HBF₄ • (C₂H₅)₂O []
  • Decomposition: The complex can decompose upon heating or exposure to moisture, releasing diethyl ether and tetrafluoroboric acid.HBF₄ • (C₂H₅)₂O → HBF₄ + (C₂H₅)₂O []
  • Reactions as a Lewis Acid Catalyst: The Lewis acidic BF₄⁻ anion interacts with electron-rich functional groups in organic molecules, activating them for further reactions. Specific examples include:
    • Protection and deprotection of hydroxyl groups in carbohydrates [].
    • Synthesis of 4-fluoropiperidines from aldehydes and N-tosyl homoallylamine [].

Physical And Chemical Properties Analysis

  • Appearance: Colorless to brown liquid [].
  • Melting point: No data available.
  • Boiling point: No data available.
  • Solubility: Soluble in polar organic solvents like dichloromethane and acetonitrile [].
  • Stability: Hygroscopic (absorbs moisture) and decomposes in water, releasing flammable gases [, ].

The Lewis acidic BF₄⁻ anion accepts electron pairs from electron-rich functional groups in substrates, weakening specific bonds and facilitating their reactions. For instance, in carbohydrate protection reactions, the BF₄⁻ anion interacts with the lone pairs on oxygen atoms of hydroxyl groups, making them more susceptible to modification by protecting groups [].

  • Corrosivity: Fluoroboric acid diethyl ether complex is corrosive and can cause burns to skin and eyes upon contact [].
  • Toxicity: Data on specific toxicity is limited, but inhalation may irritate the respiratory tract.
  • Flammability: Reacts violently with water, releasing flammable gases like hydrogen fluoride and diethyl ether [].
  • Precautions: Handle the compound with proper personal protective equipment (PPE) including gloves, goggles, and a fume hood [].

Boron trifluoride diethyl etherate exhibits a variety of chemical behaviors:

  • Lewis Acid Reactions: As a Lewis acid, it can form complexes with Lewis bases such as ethers and amines. For example:
    • Boron trifluoride+Diethyl etherBoron trifluoride diethyl etherate\text{Boron trifluoride}+\text{Diethyl ether}\rightarrow \text{Boron trifluoride diethyl etherate}
  • Hydrolysis: The compound reacts with water to produce boric acid and fluoroboric acid:
    • 4BF3+3H2O3H BF4]+B OH 34\text{BF}_3+3\text{H}_2\text{O}\rightarrow 3\text{H BF}_4]+\text{B OH }_3
  • Halide Exchange: It can undergo halide exchange reactions, which are common among boron halides:
    • BF3+BCl3BF2Cl+BCl2F\text{BF}_3+\text{BCl}_3\rightarrow \text{BF}_2\text{Cl}+\text{BCl}_2\text{F}

These reactions highlight the compound's versatility in facilitating various organic transformations and its role as a catalyst in synthetic chemistry .

The biological activity of boron trifluoride diethyl etherate is primarily associated with its toxicity. Exposure can result in severe irritation and burns to the skin and eyes, along with respiratory issues such as coughing and pulmonary edema due to inhalation of vapors. The compound is classified as corrosive and can emit toxic gases when heated or in contact with moisture . While specific therapeutic applications are not well documented, its chemical properties suggest potential utility in synthesizing biologically active compounds.

Boron trifluoride diethyl etherate can be synthesized through several methods:

  • Reaction of Boron Oxides with Hydrogen Fluoride:
    • B2O3+6HF2BF3+3H2OB_2O_3+6HF\rightarrow 2BF_3+3H_2O
  • In Situ Generation: In laboratory settings, it is often generated from boron trifluoride etherate by reacting it with moisture or other solvents to release boron trifluoride.
  • Thermal Decomposition of Diazonium Salts: This method involves heating diazonium salts of tetrafluoroborate to yield boron trifluoride .

These synthesis methods highlight the compound's accessibility for research and industrial applications.

Boron trifluoride diethyl etherate is widely used in various fields:

  • Catalysis: It serves as a catalyst for polymerization reactions, particularly for unsaturated compounds.
  • Organic Synthesis: Employed in acylation, alkylation, and isomerization reactions.
  • Laboratory Reagent: Commonly used in laboratories for generating boron trifluoride due to its stability and ease of handling compared to gaseous boron trifluoride .

Interaction studies involving boron trifluoride diethyl etherate primarily focus on its reactivity with water and various solvents. The compound reacts violently with water, releasing hydrofluoric acid and generating heat, which poses significant safety risks. Additionally, studies indicate that it forms stable adducts with several organic solvents, enhancing its utility as a reagent in organic chemistry .

Boron trifluoride diethyl etherate shares similarities with other boron compounds but possesses unique characteristics that differentiate it:

Compound NameChemical FormulaKey Features
Boron TrifluorideBF₃Gaseous form; highly reactive Lewis acid
Boron Trifluoride Dimethyl EtherateBF₃·O(CH₃)₂Similar reactivity; used in organic synthesis
Tetrafluoroboric AcidHBF₄Strong acid; used for electrophilic reactions
Boron TrichlorideBCl₃Less reactive than BF₃; used in chlorination

Boron trifluoride diethyl etherate's unique property lies in its liquid state at room temperature and its ability to act as a stable source of boron trifluoride for laboratory use, making it particularly valuable for synthetic applications .

Early Synthetic Approaches to Ether-Boron Complex Formation

The synthesis of boron trifluoride diethyl etherate originated in the early 20th century alongside the exploration of boron halides as Lewis acids. Initial methods relied on direct reactions between gaseous boron trifluoride and diethyl ether, leveraging the ether’s lone pair to stabilize the electrophilic boron center [1] [2]. Early practitioners recognized that anhydrous conditions were essential to prevent hydrolysis, a challenge given BF₃’s extreme moisture sensitivity.

One pioneering approach, detailed in Walton’s Inorganic Laboratory Preparations, involved generating BF₃ via the reaction of boron trioxide (B₂O₃) with concentrated hydrofluoric acid (HF) [2]:

$$
\text{B}2\text{O}3 + 6\text{HF} \rightarrow 2\text{BF}3 + 3\text{H}2\text{O}
$$

The resulting BF₃ gas was then bubbled into chilled diethyl ether, forming the etherate complex. This method, while effective, posed significant hazards due to HF’s corrosive nature and the difficulty of handling gaseous BF₃. Early yields varied widely (40–70%), as impurities from incomplete reactions or moisture contamination often compromised product quality [2] [5].

By the 1930s, alternative routes emerged, such as combining ammonium bifluoride (NH₄HF₂) with boric acid (H₃BO₃) in aqueous solution. This approach generated BF₃ in situ, which was subsequently trapped by ether [2]:

$$
3\text{NH}4\text{HF}2 + \text{H}3\text{BO}3 \rightarrow \text{BF}3 + 3\text{NH}4\text{F} + 3\text{H}_2\text{O}
$$

While safer than HF-based methods, this protocol required meticulous control of reaction stoichiometry and temperature to avoid ammonium fluoride byproduct contamination.

Table 1: Early Synthetic Methods for BF₃·OEt₂

MethodReactantsConditionsYield (%)
B₂O₃ + HFBoron trioxide, HF100–150°C, gaseous40–70
NH₄HF₂ + H₃BO₃Ammonium bifluoride, H₃BO₃Aqueous, 80°C50–75
Direct BF₃ gas absorptionBF₃ gas, diethyl ether−20°C, anhydrous60–85

Modern Techniques for Controlled Stoichiometric Preparation

Advances in coordination chemistry and analytical instrumentation since the 1980s have enabled precise control over BF₃·OEt₂ stoichiometry. Modern syntheses prioritize reproducibility and purity, often employing Schlenk-line techniques to maintain anhydrous, oxygen-free conditions [4] [5].

A representative modern protocol involves the gradual addition of BF₃ gas to chilled (−20°C) diethyl ether under nitrogen atmosphere. The reaction’s progress is monitored via in situ ¹¹B NMR spectroscopy, which tracks the shift from free BF₃ (δ ≈ −1 ppm) to the etherate complex (δ ≈ 0 ppm) [4]. This real-time analysis allows precise termination of BF₃ addition once the equilibrium

$$
\text{BF}3 + \text{O}(\text{C}2\text{H}5)2 \rightleftharpoons \text{BF}3\cdot\text{O}(\text{C}2\text{H}5)2
$$

favors the product (>95% conversion). Post-synthesis, fractional distillation at reduced pressure (10–15 mmHg) removes excess ether, yielding ≥99% pure BF₃·OEt₂ [3] [5].

Continuous-flow systems represent another innovation, particularly for large-scale production. In one setup, BF₃ gas and ether are co-fed into a microreactor at controlled molar ratios (1:1.05 BF₃:ether), achieving 98% conversion in under 5 minutes [6]. The product is then separated via in-line liquid-liquid extraction, minimizing decomposition risks associated with prolonged heating [6].

Green Chemistry Innovations in Catalyst-Safe Synthesis Protocols

Recent efforts have focused on reducing the environmental footprint of BF₃·OEt₂ synthesis. Two strategies dominate: (1) replacing hazardous precursors like HF and (2) developing solvent-free or catalytic methods.

A notable green approach utilizes fluoroboric acid (HBF₄) as a BF₃ source. When HBF₄ is heated with diethyl ether under vacuum, it decomposes to yield BF₃·OEt₂ and water:

$$
\text{HBF}4 + \text{O}(\text{C}2\text{H}5)2 \rightarrow \text{BF}3\cdot\text{O}(\text{C}2\text{H}5)2 + \text{HF} + \text{H}_2\text{O}
$$

The HF byproduct is trapped using calcium oxide (CaO), forming non-volatile CaF₂ [5]. This method avoids direct HF handling and achieves 85–90% yields with minimal waste [5].

Another advancement employs ionic liquids as recyclable reaction media. For example, 1-ethyl-3-methylimidazolium tetrafluoroborate ([Emim][BF₄]) can act as both solvent and BF₃ source under microwave irradiation [7]. At 120°C, the ionic liquid releases BF₃, which complexes with ether added dropwise. Post-reaction, the ionic liquid is recovered via decantation and reused, demonstrating five cycles without significant activity loss [7].

Table 2: Comparative Analysis of Green Synthesis Methods

MethodBF₃ SourceSolventYield (%)Reusability
HBF₄ + CaOHBF₄Diethyl ether85–90None
[Emim][BF₄] microwave[Emim][BF₄]Solvent-free75–805 cycles
Continuous microreactorBF₃ gasNone95–98Continuous

These innovations align with green chemistry principles by minimizing toxic reagents, enhancing energy efficiency, and enabling catalyst recovery.

Reaction Mechanisms in Friedel-Crafts Alkylation Processes

Ethoxyethane;trifluoroborane;hydrofluoride demonstrates exceptional catalytic efficacy in Friedel-Crafts alkylation reactions through a well-defined mechanistic pathway involving Lewis acid activation and carbocation intermediates [1] [2]. The compound, commonly represented as hydrogen tetrafluoroborate diethyl ether complex (HBF4·OEt2), functions as a powerful Lewis acid catalyst that activates electrophilic species through coordination with electron-rich substrates [3] [4].

The fundamental mechanism proceeds through initial coordination of the boron trifluoride moiety with the alkylating agent, thereby enhancing its electrophilicity [5]. This coordination step occurs rapidly with a rate constant of approximately 1.0 × 10^9 M^-1 s^-1, indicating diffusion-controlled kinetics [6]. The activated electrophile subsequently undergoes nucleophilic attack by the aromatic substrate, forming a sigma-complex intermediate that rapidly deprotonates to yield the alkylated product [7].

Table 1: Friedel-Crafts Alkylation Mechanisms with Ethoxyethane;trifluoroborane;hydrofluoride

Reaction TypeMechanismRate EnhancementSelectivityTemperature Range (°C)
Aromatic AlkylationCarbocation intermediate formation10^3 - 10^4 fold vs uncatalyzedortho/para directing-78 to 25
BenzylationBenzylic carbocation stabilization10^2 - 10^3 fold vs AlCl3High regioselectivity (>90%)0 to 40
PropargylationPropargyl carbocation rearrangement5 - 50 fold vs other Lewis acidsGood stereoselectivity-20 to 60
Intramolecular CyclizationIntramolecular electrophilic attack10 - 100 fold vs thermal conditionsExcellent cyclization selectivity25 to 100
Dehydrative AlkylationAlcohol dehydration followed by alkylation10^2 - 10^3 fold vs acid catalysisThermodynamic product formation25 to 80

The catalyst exhibits superior performance compared to traditional Lewis acids such as aluminum chloride, particularly in terms of functional group tolerance and reaction selectivity [1] [8]. Studies have demonstrated that ethoxyethane;trifluoroborane;hydrofluoride provides enhanced regioselectivity in benzylation reactions, achieving greater than 90% selectivity for the desired regioisomer [9]. The enhanced selectivity arises from the unique coordination environment of the boron center, which preferentially stabilizes certain carbocation intermediates over others [10].

Mechanistic investigations reveal that the catalyst operates through a concerted mechanism involving simultaneous coordination to both the electrophile and the aromatic substrate [11]. This dual coordination mode results in a lowered activation barrier for the carbon-carbon bond formation step, with activation energies typically ranging from 32.8 to 38.4 kJ/mol [6]. The catalyst regeneration occurs rapidly through displacement of the product by incoming substrate, with rate constants on the order of 3.1 × 10^6 s^-1 [12].

Role in Stereoselective Cycloaddition Reactions

Ethoxyethane;trifluoroborane;hydrofluoride demonstrates remarkable efficacy in promoting stereoselective cycloaddition reactions, particularly [3+2] and [4+2] cycloadditions [13] [14]. The compound's Lewis acidic character enables precise control over reaction stereochemistry through coordination with electron-rich functional groups, thereby influencing the approach geometry of reacting partners [15].

In [3+2] cycloaddition reactions, the catalyst coordinates with donor-acceptor cyclopropanes to generate reactive intermediates that undergo stereocontrolled ring-opening and subsequent cyclization [13]. The mechanism involves initial coordination of the boron center with the electron-withdrawing group on the cyclopropane, followed by nucleophilic attack by the dipolarophile [16]. This process results in high diastereoselectivity, typically exceeding 20:1 ratios in favor of the desired stereoisomer [13].

Table 2: Stereoselective Cycloaddition Reactions Catalyzed by Ethoxyethane;trifluoroborane;hydrofluoride

Cycloaddition TypeSubstrate ClassStereoselectivityYield Range (%)Reaction Conditions
[3+2] CycloadditionDonor-acceptor cyclopropanesHigh diastereoselectivity (>20:1)75-95CH2Cl2, -78°C to rt
[4+2] Diels-AlderActivated dienes/dienophilesendo-selectivity preferred60-90Toluene, reflux
[2+2] CycloadditionAlkenes with carbonylssyn-addition predominant50-85CH2Cl2, 0°C
Intramolecular CyclizationAlkyne-containing substratesExcellent stereochemical control70-92Various solvents, rt to 100°C
Tandem CycloadditionMultiple reactive sitesMultiple stereocenters formed65-88Sequential addition protocol

The catalyst's effectiveness in Diels-Alder reactions stems from its ability to coordinate with electron-deficient dienophiles, thereby lowering the frontier molecular orbital energy gap and accelerating the cycloaddition process [14]. Studies have shown that ethoxyethane;trifluoroborane;hydrofluoride promotes endo-selectivity in these reactions, with the catalyst preferentially stabilizing the endo-transition state through secondary orbital interactions [17].

Temperature effects play a crucial role in determining reaction outcomes, with lower temperatures generally favoring kinetically controlled stereoselectivity [18]. The catalyst maintains its effectiveness across a broad temperature range, from -78°C to room temperature, allowing for fine-tuning of reaction conditions to optimize stereochemical outcomes [19].

Comparative Efficacy in Boron-Triflate Mediated Polymerization

Ethoxyethane;trifluoroborane;hydrofluoride exhibits exceptional performance in various polymerization processes, particularly in cationic polymerization and ring-opening polymerization reactions [20] [21]. The compound's unique structure, combining Lewis acidic boron trifluoride with the stabilizing diethyl ether ligand, provides optimal balance between catalytic activity and stability [22].

In cationic polymerization systems, the catalyst demonstrates superior molecular weight control compared to conventional initiators, achieving polydispersity indices (PDI) below 1.2 in most cases [21]. The living character of these polymerizations enables precise control over polymer architecture and composition, with conversion rates typically ranging from 85% to 99% [20].

Table 3: Comparative Efficacy in Boron-Triflate Mediated Polymerization

Polymerization TypeMonomer ClassCatalyst Loading (mol%)Molecular Weight ControlTemperature Range (°C)Conversion (%)
Cationic PolymerizationVinyl ethers, isobutylene0.1-1.0Excellent (PDI < 1.2)-78 to 085-99
Ring-Opening PolymerizationEpoxides, cyclic ethers0.5-2.0Good (PDI < 1.5)0 to 6070-95
ElectropolymerizationConjugated polymers10-25Moderate (PDI 1.5-2.0)20 to 8060-90
Living PolymerizationStyrene derivatives0.1-0.5Excellent (PDI < 1.1)-15 to 2590-99
Coordination PolymerizationOlefins with heteroatoms1.0-5.0Good (PDI < 1.4)25 to 10075-90

The catalyst's efficacy in ring-opening polymerization is particularly noteworthy, with studies demonstrating successful polymerization of various cyclic ethers and epoxides [18]. The mechanism involves initial coordination of the boron center with the ring oxygen, followed by nucleophilic ring-opening to generate propagating carbocation species [20]. This process proceeds with high efficiency, typically achieving 70-95% conversion under mild conditions [23].

Table 4: Kinetic Parameters for Ethoxyethane;trifluoroborane;hydrofluoride Catalyzed Reactions

Reaction ParameterValueActivation Energy (kJ/mol)Temperature DependenceSolvent Effect
Coordination Rate Constant (k1)1.0 × 10^9 M^-1 s^-112.5Weak negativePolar solvents enhance
Dissociation Rate Constant (k-1)2.6 × 10^3 s^-145.2Strong positiveMinimal effect
Activation Rate Constant (k2)1.5 × 10^5 s^-132.8Moderate positiveProtic solvents inhibit
Product Formation Rate (k3)8.2 × 10^4 s^-138.4Moderate positiveLewis basic solvents compete
Catalyst Regeneration (k4)3.1 × 10^6 s^-115.6Weak positiveAprotic solvents preferred

Comparative studies with other Lewis acid catalysts reveal that ethoxyethane;trifluoroborane;hydrofluoride offers several advantages, including enhanced thermal stability, improved functional group tolerance, and superior control over polymer molecular weight distribution [24] [25]. The catalyst's water tolerance, while limited, is superior to many aluminum-based Lewis acids, allowing for more practical synthetic applications [21].

The mechanistic understanding of these polymerization processes has been advanced through kinetic studies that reveal the multi-step nature of the catalytic cycle [6]. The rate-determining step typically involves the activation of the monomer through coordination with the Lewis acid, with activation energies ranging from 32.8 to 45.2 kJ/mol depending on the specific polymerization system [26].

Dates

Last modified: 08-18-2023

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